Cerivastatin lactone

Description

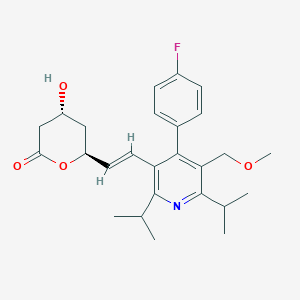

Cerivastatin lactone is the inactive, cyclic ester metabolite of cerivastatin, a synthetic competitive inhibitor of HMG-CoA reductase used to treat hypercholesterolemia. Administered as the active hydroxy acid form, cerivastatin undergoes reversible lactonization via glucuronidation (mediated by UGT1A1/1A3) or pH-dependent processes . The lactone form exhibits higher lipophilicity, enhancing membrane permeability but also increasing myotoxicity risk due to mitochondrial dysfunction . Cerivastatin was withdrawn in 2001 due to rhabdomyolysis risks, partly linked to its lactone metabolite .

Structure

2D Structure

Properties

Molecular Formula |

C26H32FNO4 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one |

InChI |

InChI=1S/C26H32FNO4/c1-15(2)25-21(11-10-20-12-19(29)13-23(30)32-20)24(17-6-8-18(27)9-7-17)22(14-31-5)26(28-25)16(3)4/h6-11,15-16,19-20,29H,12-14H2,1-5H3/b11-10+/t19-,20-/m1/s1 |

InChI Key |

MCBZSKZRUIWKPM-ANMDKAQQSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@@H]3C[C@H](CC(=O)O3)O |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC3CC(CC(=O)O3)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Lactonization

The most widely documented chemical method involves acid-catalyzed intramolecular esterification. A patented process (US6380401B1) outlines a one-pot synthesis using strong mineral acids to drive lactone crystallization. Key steps include:

- Protonation of the ammonium salt : Cerivastatin ammonium salt is treated with hydrochloric acid (4N) in acetonitrile at -13°C to liberate the free acid.

- Lactonization : The reaction mixture is seeded with pure cerivastatin lactone, followed by subsurface addition of HCl to promote crystallization.

- Isolation and purification : The product is filtered, washed with cold methanol/HCl mixtures, and vacuum-dried at 40°C.

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Acid concentration | 4N HCl | |

| Temperature | -13°C (reaction), 40°C (drying) | |

| Yield | 97.1% | |

| Purity (HPLC) | 99.5% |

This method achieves near-quantitative yields by leveraging excess acid (4–7 equivalents) to shift equilibrium toward lactone formation. The use of water-miscible solvents like acetonitrile minimizes byproduct formation, while cold washing ensures high purity.

Solvent and Catalytic Modifications

Alternative approaches utilize aprotic solvents (e.g., chloroform) paired with catalytic p-toluenesulfonic acid (pTSA). These methods, though less efficient than the acid-driven process, avoid extreme temperatures and are suitable for lab-scale synthesis.

Enzymatic and Biocatalytic Approaches

Cytochrome P450-Mediated Oxidation

This compound is naturally formed in vivo via CYP2C8-mediated oxidation of the parent drug. In vitro studies using human liver microsomes (HLMs) and recombinant CYP2C8 enzymes have replicated this pathway:

- Incubation conditions : 100 mM potassium phosphate buffer (pH 7.4), NADPH-regenerating system, 37°C.

- Metabolite profile : CYP2C8 primarily generates 6-hydroxycerivastatin (M-23) and O-desmethylcerivastatin (M-1), with subsequent lactonization facilitated by UDP-glucuronosyl transferases.

Enzymatic Kinetic Parameters

| Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) | Source |

|---|---|---|---|

| CYP2C8.1 | 12.4 | 0.85 | |

| CYP2C8.3 | 8.2 | 0.62 |

Genetic polymorphisms (e.g., CYP2C8*3) alter catalytic efficiency, impacting lactone yield in metabolic studies.

Aldolase-Catalyzed Synthesis

A scalable enzymatic process employs aldolase (DERA) to catalyze asymmetric aldol reactions, forming lactone precursors with high stereoselectivity. For example:

- Substrate preparation : Acetaldehyde and glyceraldehyde are condensed using DERA to yield a δ-lactone precursor.

- Oxidation and cyclization : Alcohol dehydrogenase (ADH) oxidizes intermediates, followed by acid quenching to induce lactonization.

Process Metrics

| Step | Yield | ee (%) | de (%) | Source |

|---|---|---|---|---|

| Aldol condensation | 45% | >99.9 | 99.8 | |

| ADH oxidation | 51% | – | – |

This cascade approach eliminates the need for chiral catalysts, offering an environmentally benign alternative to chemical methods.

Analytical and Purification Techniques

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with mass spectrometry (MS) detection is the gold standard for quantifying this compound. A validated method employs:

Crystallization Optimization

Reactive crystallization using HCl/MeOH mixtures reduces impurity levels to <0.1%. Key parameters include:

- Seed crystal size : 50–100 μm.

- Aging time : 12–24 h at 15–20°C.

Chemical Reactions Analysis

Types of Reactions: Cerivastatin lactone undergoes several types of chemical reactions, including:

Oxidation: Conversion of lactol to lactone.

Reduction: Reduction of the lactone back to lactol.

Substitution: Various substitution reactions can occur at different positions on the lactone ring.

Common Reagents and Conditions:

Oxidizing Agents: Enzymes specific to the oxidation of lactols.

Reducing Agents: Chemical reducing agents for converting lactone back to lactol.

Catalysts: Enzymes or chemical catalysts to facilitate substitution reactions.

Major Products: The major product of these reactions is this compound itself, along with its various derivatives formed through substitution reactions .

Scientific Research Applications

Cerivastatin lactone has several applications in scientific research:

Chemistry: Used as a model compound to study lactone chemistry and enzymatic oxidation processes.

Biology: Investigated for its effects on cellular processes and enzyme interactions.

Medicine: Studied for its potential therapeutic effects and mechanisms of action in lowering cholesterol levels.

Industry: Used in the development of new synthetic routes and industrial processes for lactone production

Mechanism of Action

Cerivastatin lactone is compared with other statins such as atorvastatin, fluvastatin, and rosuvastatin. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties . This compound is unique due to its specific enzymatic oxidation process and its distinct adverse effect profile, which led to its withdrawal from the market .

Comparison with Similar Compounds

Structural Classification

- Type I Statins : Fungal-derived (e.g., simvastatin, lovastatin) administered as lactone prodrugs requiring hydrolysis to active acids.

- Type II Statins : Synthetic (e.g., cerivastatin, atorvastatin) administered as active acids but reversibly converted to lactones .

| Statin | Administered Form | Lactone Stability (pH) | Key Enzymes for Lactonization |

|---|---|---|---|

| Cerivastatin | Acid | Unstable in basic pH | UGT1A1/1A3, CYP2C8, CYP3A4 |

| Simvastatin | Lactone | Stable in acidic pH | Carboxylesterases (activation) |

| Atorvastatin | Acid | Unstable in basic pH | UGT1A1/1A3, CYP3A4 |

| Lovastatin | Lactone | Stable in acidic pH | Carboxylesterases (activation) |

| Rosuvastatin | Acid | Minimal lactonization | UGT1A1/1A3 (low activity) |

Pharmacokinetics

- Cerivastatin Lactone : Absolute bioavailability of parent drug is ~60%, with lactone formation accounting for 10% of metabolites. Itraconazole increases lactone AUC by 2.6-fold via CYP3A4 inhibition .

- Simvastatin Lactone : Bioavailability <5% due to extensive first-pass metabolism; lactone-to-acid conversion is essential for activity .

- Atorvastatin Lactone : Forms 5–10% of total metabolites; plasma stability depends on anticoagulants (e.g., K3EDTA inhibits lactone degradation) .

Metabolic Pathways and Enzyme Interactions

Lactone Formation and Degradation

- Cerivastatin : Lactonization occurs via UGT-mediated glucuronidation (1-O-acyl-β-D-glucuronide intermediate) and spontaneous cyclization at acidic pH . Degrades to acid in plasma unless stabilized (e.g., acidified buffer) .

- Atorvastatin/Simvastatin : Similar UGT-mediated lactonization but with higher intrinsic clearance in dogs vs. humans .

- Key Enzymes :

Drug-Drug Interactions (DDIs)

- This compound :

- Simvastatin Lactone : Strong CYP3A4 inhibition (e.g., erythromycin) increases toxicity risk .

Stability and Excipient Effects

- Plasma Stability : Lactones degrade to acids in unstabilized plasma; acidified buffer or K3EDTA anticoagulant prevents conversion .

- Excipient-Induced Lactonization : Near-neutral excipients (e.g., crospovidone) promote lactone formation in atorvastatin, suggesting similar risks for cerivastatin .

Toxicity and Clinical Implications

- Myotoxicity : Lactones (cerivastatin, atorvastatin, simvastatin) impair mitochondrial respiration (Complex III) and increase reactive oxygen species, correlating with rhabdomyolysis .

Biological Activity

Cerivastatin lactone, a metabolite of cerivastatin, is a compound that has garnered significant attention due to its biological activity and implications in pharmacology. This article delves into the biological activity of this compound, focusing on its metabolism, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Cerivastatin

Cerivastatin is an HMG-CoA reductase inhibitor, commonly known as a statin, which was withdrawn from the market due to severe adverse effects, including rhabdomyolysis. It is primarily metabolized by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of several metabolites, including this compound . The lactone form is particularly interesting due to its distinct biological activities compared to the acid form.

Metabolism and Formation of this compound

Cerivastatin undergoes several metabolic pathways:

- Oxidative Metabolism : The primary pathway involves CYP2C8 and CYP3A4, which convert cerivastatin into two major metabolites: desmethylcerivastatin (M-1) and hydroxylated cerivastatin (M-23) .

- Lactonization : Cerivastatin can also undergo lactonization, forming this compound. This process is influenced by various factors, including pH and enzymatic reactions. Notably, the lactone form is metabolized more rapidly than the acid form by CYP enzymes .

Biological Activity of this compound

Mechanisms of Action :

this compound exhibits several biological activities:

- Inhibition of Mitochondrial Complex III : The lactone form has been shown to inhibit mitochondrial complex III, which plays a crucial role in the electron transport chain and ATP production .

- Modulation of Proteasome Activities : It can influence proteasome function, impacting protein degradation pathways within cells .

- Pleiotropic Effects : Both the lactone and acid forms contribute to the pleiotropic effects associated with statins, such as anti-inflammatory properties and improved endothelial function .

Clinical Implications and Case Studies

The interaction between cerivastatin and gemfibrozil is particularly noteworthy. Gemfibrozil significantly increases plasma concentrations of cerivastatin and its metabolites, including this compound. This interaction raises the risk of myotoxicity and rhabdomyolysis due to elevated levels of cerivastatin in the bloodstream .

Case Study: Rhabdomyolysis Incidents

A study involving patients who experienced rhabdomyolysis while on cerivastatin therapy revealed genetic variations in CYP2C8 that may predispose individuals to altered metabolism of cerivastatin. Twelve novel SNPs were identified in patients not using gemfibrozil, indicating a complex interplay between genetic factors and drug metabolism .

Data Table: Summary of Metabolic Pathways

| Pathway | Enzyme(s) Involved | Main Products | Clinical Relevance |

|---|---|---|---|

| Oxidative Metabolism | CYP2C8, CYP3A4 | M-1 (Desmethylcerivastatin), M-23 | Contributes to pharmacokinetics and toxicity |

| Lactonization | UGTs | This compound | Rapid metabolism; potential for increased toxicity |

| Glucuronidation | UGTs | Cerivastatin Glucuronide | Minor pathway; less significant in clearance |

Q & A

Q. What are the primary metabolic pathways responsible for cerivastatin lactone formation, and how can they be experimentally validated?

this compound is formed via two key pathways: acyl glucuronidation and acyl-CoA thioester formation .

- Acyl glucuronidation : Incubate cerivastatin hydroxy acid with liver microsomes (human, rat, or dog) supplemented with UDP-glucuronic acid. Analyze metabolites using HPLC-UV or LC-MS to detect glucuronide conjugates and lactones. UGT1A1 and UGT1A3 are critical enzymes; their activity can be confirmed using recombinant UGT isoforms .

- Acyl-CoA pathway : Use liver homogenates from rodents (mice/rats) and ATP-coenzyme A to form acyl-CoA intermediates. Quantify via LC-MS or radiolabeled tracers. Note that this pathway is negligible in dogs and humans .

Q. How can researchers distinguish this compound from its parent compound (cerivastatin sodium salt) in analytical assays?

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and mobile phases optimized for polar metabolites. This compound is less polar than the hydroxy acid form due to lactone ring closure.

- Mass spectrometry : Monitor for a mass shift corresponding to lactonization (loss of H₂O, Δm/z = -18) and fragmentation patterns unique to the lactone structure (e.g., neutral loss of CO₂) .

- NMR : Confirm lactone formation via characteristic chemical shifts (e.g., δ 4.5–5.5 ppm for lactone protons) .

Q. What in vitro models are suitable for studying this compound’s inhibitory effects on cytochrome P450 enzymes?

- Human liver microsomes (HLM) : Incubate this compound with CYP3A4/5 probe substrates (e.g., midazolam) and measure metabolite inhibition via LC-MS.

- Recombinant CYP isoforms : Use expressed CYP3A4/5 systems to isolate interactions.

- Inhibition constants (IC₅₀/Ki) : Determine using fluorogenic assays or substrate depletion methods. Note that this compound inhibits CYP3A4/5 at micromolar concentrations .

Advanced Research Questions

Q. How can interspecies variability in this compound formation be addressed when extrapolating preclinical data to humans?

- Mechanistic modeling : Compare glucuronidation (UGT1A1/1A3) and acyl-CoA pathway activity across species using in vitro liver microsomes. Dogs show high glucuronidation but negligible acyl-CoA activity, while rodents exhibit both pathways .

- PBPK modeling : Incorporate species-specific enzyme expression levels and hepatic clearance rates to predict human pharmacokinetics .

- Humanized liver models : Use chimeric mice with human hepatocytes to validate lactone formation pathways relevant to humans .

Q. What experimental designs are recommended for studying drug-drug interactions (DDIs) involving this compound?

- Co-administration studies : Dose cerivastatin with known UGT or CYP inhibitors (e.g., gemfibrozil) in preclinical models (e.g., PXB-mice). Collect plasma at multiple timepoints and quantify lactone levels via LC-MS/MS .

- Transporter assays : Assess inhibition of MDR1 using Caco-2 cells or MDR1-overexpressing cell lines (e.g., LLC-GA5-COL150). This compound inhibits MDR1-mediated digoxin transport (IC₅₀ ~28 µM) .

- Clinical correlation : Cross-validate in vitro findings with human pharmacokinetic data, focusing on AUC and Cmax changes .

Q. How can contradictory data on lactone formation pathways (e.g., acyl-CoA vs. glucuronidation) be reconciled in mechanistic studies?

- Pathway-specific inhibitors : Use chemical inhibitors (e.g., borneol for UGTs, triacsin C for acyl-CoA synthetase) to block individual pathways in liver microsomes .

- Isotopic labeling : Synthesize <sup>14</sup>C- or <sup>3</sup>H-labeled cerivastatin to track lactone formation routes via radiolabeled intermediates .

- Interspecies comparisons : Analyze pathway dominance in human vs. rodent models. In humans, glucuronidation is primary, while rodents use both pathways .

Q. What methodologies optimize the quantification of this compound in complex biological matrices?

- Sample stabilization : Add esterase inhibitors (e.g., NaF) to prevent lactone hydrolysis and stabilize glucuronide conjugates .

- Solid-phase extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis HLB) to isolate lactones from plasma or bile.

- Tandem mass spectrometry : Employ MRM transitions (e.g., m/z 442→366 for this compound) with deuterated internal standards (e.g., <sup>2</sup>H5-cerivastatin) .

Methodological Best Practices

- Reproducibility : Report detailed incubation conditions (e.g., microsome protein concentration, cofactor concentrations) to enable cross-lab validation .

- Data interpretation : Use kinetic parameters (CLint, Vmax/Km) to compare metabolic efficiency across pathways .

- Ethical reporting : Disclose intersubject variability in human liver microsomes (3–6-fold differences in lactone formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.